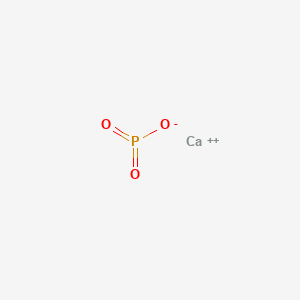
Phosphonic acid, calcium salt (1:1)
説明
Phosphonic acid, calcium salt (1:1), also known as calcium phosphonate, is a compound where one molecule of phosphonic acid is paired with one molecule of calcium. This compound is characterized by its stability and solubility in water, making it useful in various applications.
準備方法
Synthetic Routes and Reaction Conditions
Phosphonic acid, calcium salt (1:1) can be synthesized through several methods. One common approach involves the reaction of phosphonic acid with calcium hydroxide or calcium carbonate. The reaction typically proceeds as follows:
H3PO3+Ca(OH)2→Ca(PO3H)+2H2O
Alternatively, the compound can be prepared by reacting phosphonic acid with calcium chloride in an aqueous solution:
H3PO3+CaCl2→Ca(PO3H)+2HCl
Industrial Production Methods
Industrial production of phosphonic acid, calcium salt (1:1) often involves large-scale reactions using the above methods. The choice of method depends on the availability of raw materials and the desired purity of the final product. The reactions are typically carried out in aqueous solutions under controlled temperature and pH conditions to ensure complete reaction and high yield .
化学反応の分析
Types of Reactions
Phosphonic acid, calcium salt (1:1) undergoes various chemical reactions, including:
Oxidation: Phosphonic acids can be oxidized to form phosphoric acids.
Substitution: The hydrogen atoms in the phosphonic acid moiety can be substituted with other functional groups, such as alkyl or aryl groups.
Complexation: The compound can form complexes with metal ions, which is useful in applications like water treatment and agriculture.
Common Reagents and Conditions
Common reagents used in reactions with phosphonic acid, calcium salt (1:1) include oxidizing agents like hydrogen peroxide for oxidation reactions, and alkylating agents for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of phosphonic acid, calcium salt (1:1) with hydrogen peroxide yields calcium phosphate. Substitution reactions can yield a variety of alkyl or aryl phosphonates .
科学的研究の応用
Phosphonic acid, calcium salt (1:1) has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent and in the synthesis of various organophosphorus compounds.
Biology: Employed in studies of enzyme inhibition and as a model compound for understanding phosphate metabolism.
Medicine: Investigated for its potential use in bone-targeting drugs and as a component in dental materials.
Industry: Utilized in water treatment, agriculture (as a fertilizer additive), and in the production of flame retardants
作用機序
The mechanism by which phosphonic acid, calcium salt (1:1) exerts its effects is primarily through its ability to chelate metal ions and participate in complexation reactions. This property allows it to inhibit the activity of certain enzymes that require metal ions as cofactors. Additionally, its structural similarity to phosphate enables it to interfere with phosphate-dependent biological processes .
類似化合物との比較
Phosphonic acid, calcium salt (1:1) can be compared with other similar compounds such as:
Calcium phosphate: Unlike calcium phosphonate, calcium phosphate is more commonly used in biological applications such as bone grafts and dental materials.
Bisphosphonates: These compounds are widely used in the treatment of osteoporosis and have a similar mechanism of action involving inhibition of bone resorption.
Aminophosphonates: These are used as chelating agents and in the synthesis of herbicides like glyphosate
Phosphonic acid, calcium salt (1:1) is unique in its combination of stability, water solubility, and ability to form complexes with metal ions, making it a versatile compound in various fields of research and industry.
特性
InChI |
InChI=1S/Ca.HO3P/c;1-4(2)3/h;(H,1,2,3)/q+2;/p-1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQCTYCLKSNIDH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)=O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaO3P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60885158 | |
| Record name | Phosphonic acid, calcium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60885158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21056-98-4 | |
| Record name | Phosphonic acid, calcium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphonic acid, calcium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60885158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium hydrogen phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.150 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIUM PHOSPHITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NI2DC6M5T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,4-Bis[4-(acetylthio)phenylethynyl]benzene](/img/structure/B1610744.png)







![7-Chlorothieno[2,3-b]pyrazine](/img/structure/B1610758.png)


